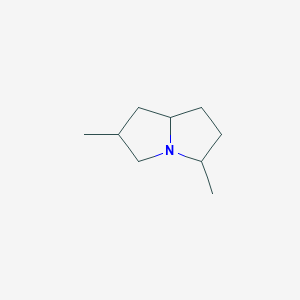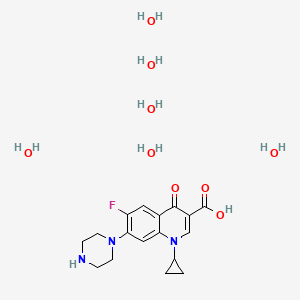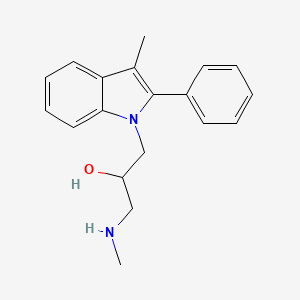
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The methyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through nucleophilic substitution or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield various amine derivatives.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Studying its effects on cellular processes and signaling pathways.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol: Lacks the methyl group on the indole ring.
1-Methylamino-3-(3-methyl-indol-1-yl)-propan-2-ol: Lacks the phenyl group on the indole ring.
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-butan-2-ol: Has an additional carbon in the side chain.
Uniqueness
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is unique due to the specific substitution pattern on the indole ring and the presence of both methylamino and hydroxyl groups, which may confer distinct biological and chemical properties.
特性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
1-(methylamino)-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22N2O/c1-14-17-10-6-7-11-18(17)21(13-16(22)12-20-2)19(14)15-8-4-3-5-9-15/h3-11,16,20,22H,12-13H2,1-2H3 |
InChIキー |
DGKQJSRWFDESMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


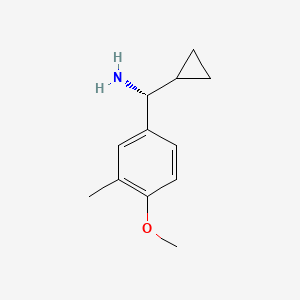
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
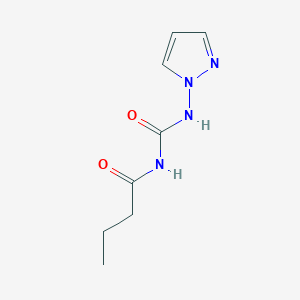
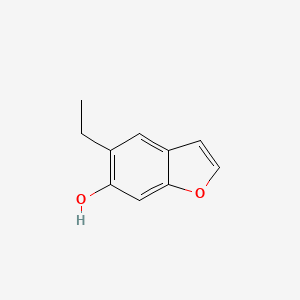
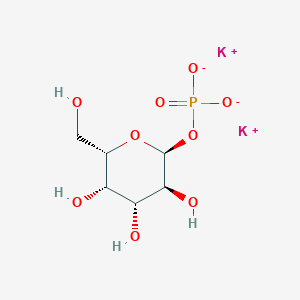
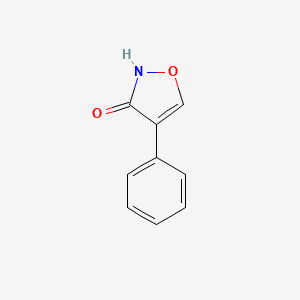
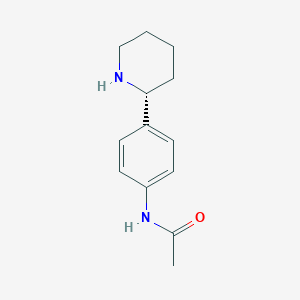
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)
![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)

